molecular formula C21H30O3 B106598 Pregn-4-ene-3,20-dione, 16beta-hydroxy- CAS No. 17779-71-4

Pregn-4-ene-3,20-dione, 16beta-hydroxy-

Cat. No.: B106598
CAS No.: 17779-71-4
M. Wt: 330.5 g/mol
InChI Key: LOVNYFVWYTXDRE-MQWPULPWSA-N
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Description

Historical Development of 16β-Hydroxyprogesterone Research

The study of 16β-hydroxyprogesterone emerged from broader investigations into adrenal and gonadal steroidogenesis in the mid-20th century. Tadeusz Reichstein’s pioneering work on adrenal cortex hormones laid the groundwork for identifying hydroxylated progesterone derivatives. Early research focused on isolating minor metabolites of progesterone, with 16β-hydroxyprogesterone recognized as a product of hepatic and placental cytochrome P450-mediated hydroxylation. The compound’s structural characterization advanced alongside developments in X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, enabling precise elucidation of its β-configuration at carbon 16.

A pivotal milestone was the discovery of its role in alternative androgen biosynthesis pathways, particularly in contexts of congenital adrenal hyperplasia (CAH) and progesterone metabolism disorders. Synthetic routes for 16β-hydroxyprogesterone analogs, such as those involving Mitsunobu reactions and epoxide intermediates, were later optimized to improve yields and purity. These efforts underscored its biochemical relevance beyond being a mere metabolic byproduct.

Table 1: Key Historical Milestones in 16β-Hydroxyprogesterone Research

Year Discovery/Advancement Significance Source
1950s Isolation of hydroxylated progesterone derivatives Established structural diversity of C21 steroids
1980s Characterization of 16α/β-hydroxyprogesterone isomers Differentiated stereochemical impacts on receptor binding
2000s Elucidation of alternative androgen biosynthesis pathways Linked 16β-hydroxyprogesterone to CAH and prostate cancer
2020s Flow chemistry-enabled synthesis of analogs Improved synthetic efficiency for research applications

Taxonomic Classification within C21 Steroids

16β-Hydroxyprogesterone (C₂₁H₃₀O₃) belongs to the pregnane subclass of C21 steroids, distinguished by a 21-carbon skeleton with a cyclopentanophenanthrene core. Its taxonomic position is defined by:

  • Functional Groups : A 3,20-dione system and a 16β-hydroxyl group.
  • Biosynthetic Origin : Derived from progesterone via CYP3A4/CYP1A1-mediated hydroxylation.
  • Structural Relatives : Includes cortisol (17α,21-dihydroxy configuration), cortisone (11-oxo derivative), and 17α-hydroxyprogesterone.

Table 2: Taxonomic Comparison of Select C21 Steroids

Compound Functional Groups Molecular Formula Biosynthetic Role
Progesterone 3,20-dione C₂₁H₃₀O₂ Precursor for glucocorticoids, mineralocorticoids
16β-Hydroxyprogesterone 3,20-dione, 16β-OH C₂₁H₃₀O₃ Alternative androgen pathway intermediate
Cortisol 11β,17α,21-trihydroxy C₂₁H₃₀O₅ Glucocorticoid receptor agonist
17α-Hydroxyprogesterone 17α-OH, 3,20-dione C₂₁H₃₀O₃ Cortisol precursor, CAH biomarker

Structural Relationship to Other Hydroxylated Progesterone Derivatives

The 16β-hydroxyl group confers unique steric and electronic properties compared to isomers like 16α-hydroxyprogesterone. Key distinctions include:

  • Receptor Binding : 16β-hydroxyprogesterone exhibits 43–67% affinity for progesterone receptor (PR) isoforms vs. 16α-hydroxyprogesterone’s 67% (PR-A) and 43% (PR-B).
  • Metabolic Fate : Unlike 17α-hydroxyprogesterone (a cortisol precursor), 16β-hydroxyprogesterone is not further metabolized by CYP17A1 17,20-lyase, making it an end-product in certain tissues.
  • Synthetic Accessibility : The β-configuration requires stereoselective synthesis, often achieved via Mitsunobu reactions or enzymatic resolution.

Table 3: Structural and Functional Comparison of Hydroxylated Progesterones

Derivative Hydroxylation Site PR Affinity (%) Key Metabolic Pathway
16β-Hydroxyprogesterone C16β 43–67 Terminal metabolite, no further conversion
16α-Hydroxyprogesterone C16α 67 (PR-A), 43 (PR-B) Substrate for 21-hydroxylase in CAH
17α-Hydroxyprogesterone C17α <10 Cortisol precursor via 21-hydroxylation
21-Hydroxyprogesterone C21 N/A Mineralocorticoid precursor

Significance in Steroid Biochemistry Research

16β-Hydroxyprogesterone serves as a critical probe for studying:

  • Alternative Androgen Biosynthesis : In CAH, elevated progesterone levels drive its conversion to dihydrotestosterone (DHT) via the “backdoor pathway,” bypassing traditional androstenedione intermediates.
  • Receptor Dynamics : Its partial PR agonism and weak antimineralocorticoid activity inform drug design for selective progesterone receptor modulators (SPRMs).
  • Enzyme Kinetics : The compound’s resistance to CYP17A1 17,20-lyase highlights substrate specificity determinants in steroidogenic enzymes.

Recent studies also implicate 16β-hydroxyprogesterone in modulating neurosteroid pathways, though its blood-brain barrier permeability remains poorly characterized.

Current Research Landscape and Knowledge Gaps

Advances (2020–2025):

  • Synthetic Biology : Flow chemistry platforms now enable multi-step synthesis of 16β-hydroxyprogesterone analogs with >90% enantiomeric excess.
  • Structural Biology : Cryo-EM studies reveal how 16β-hydroxylation alters PR ligand-binding domain conformation.
  • Clinical Correlations : Elevated 16β-hydroxyprogesterone levels correlate with androgen excess in PCOS and prostate cancer, suggesting diagnostic utility.

Knowledge Gaps:

  • In Vivo Function : Most data derive from in vitro models; tissue-specific roles in adrenal/zona reticularis remain unexplored.
  • Cross-Species Conservation : Hydroxylation at C16 is rare in non-primates, complicating translational studies.
  • Therapeutic Potential : Unlike 16α-hydroxyprogesterone caproate (a tocolytic), 16β-derivatives lack clinical applications despite promising receptor profiles.

Table 4: Priority Research Areas for 16β-Hydroxyprogesterone

Research Focus Key Questions Methodology
Biosynthetic Regulation How do CYP isoforms (e.g., CYP3A4 vs. CYP1A1) regulate 16β-hydroxylation? Knockout cell models, LC-MS/MS
Receptor Interactions Does 16β-hydroxylation enhance PR-B selectivity over PR-A? X-ray crystallography, MD simulations
Pathological Roles Is 16β-hydroxyprogesterone a driver or bystander in prostate cancer? Cohort studies, metabolomic profiling

Properties

CAS No.

17779-71-4

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

LOVNYFVWYTXDRE-MQWPULPWSA-N

SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

Hormonal Therapy:
16β-hydroxyprogesterone is primarily recognized for its role in hormonal therapies. It is involved in the regulation of various physiological processes, including:

  • Pregnancy Maintenance: This compound plays a crucial role in maintaining pregnancy by supporting the uterine lining and preventing premature labor .
  • Mammary Tissue Development: It is essential for the development of mammary glands necessary for lactation .

Pharmaceutical Development:
Research has indicated that derivatives of 16β-hydroxyprogesterone serve as intermediates in the synthesis of corticosteroids such as hydrocortisone and prednisolone. These corticosteroids are vital in treating inflammatory conditions and autoimmune diseases .

Biosynthesis and Metabolism

Biosynthesis Pathways:
The metabolism of pregnenolone, a precursor to 16β-hydroxyprogesterone, has been extensively studied. Research shows that pregnenolone can be converted into various Δ16-steroids through specific enzymatic pathways in tissues such as the adrenal cortex and testes. These pathways are crucial for understanding how steroid hormones are synthesized and regulated within the body .

Genetic Polymorphisms:
Recent studies have investigated how genetic variations affect the sulfation of pregnenolone by sulfotransferase enzymes. These variations may influence individual responses to hormonal treatments and contribute to differences in steroid hormone homeostasis among populations .

Neurosteroid Activity

Neuroprotective Effects:
16β-hydroxyprogesterone is part of a broader category known as neurosteroids, which have been shown to modulate neuronal activity and offer neuroprotective benefits. This compound affects neurotransmitter systems, particularly GABAergic and glutamatergic signaling pathways, which are critical for memory function and mood regulation .

Research Findings:
Studies indicate that neurosteroids like allopregnanolone (derived from progesterone) can enhance synaptic plasticity and have antidepressant effects. The modulation of GABA receptors by these compounds suggests potential therapeutic strategies for treating mood disorders and cognitive deficits .

Case Studies and Experimental Findings

Study Findings Application
Study on Pregnenolone Metabolism (2017)Identified pathways for Δ16-steroid formation from pregnenolone in boar tissuesInsights into steroid hormone biosynthesis
Genetic Polymorphism Study (2024)Found that SNPs in SULT2B1 affect sulfation efficiency of pregnenoloneImplications for personalized hormone therapy
Neurosteroid Modulation Study (2019)Demonstrated effects of allopregnanolone on GABA receptor functionPotential treatment for neuropsychiatric disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 16β-hydroxyprogesterone with structurally related pregnane derivatives, focusing on substituents, molecular properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Characteristics/Notes References
Progesterone C21H30O2 314.46 None Parent compound; regulates menstrual cycle .
16α-Hydroxyprogesterone C21H30O3 330.45 16α-OH CAS 438-07-3; α-configuration affects stereochemistry .
16β-Hydroxyprogesterone C21H30O3 330.45 16β-OH Hypothetical β-isomer; expected higher polarity vs. progesterone. -
16α-Methylprogesterone C22H32O2 328.49 16α-CH3 Increased lipophilicity due to methyl group .
9-Fluoro-11β,16α-dihydroxyprogesterone C21H29FO4 364.45 9-F, 11β-OH, 16α-OH Enhanced metabolic stability via fluorine substitution .
16,17-Epoxypregn-4-ene-3,20-dione C21H28O3 328.45 16α,17α-epoxy Epoxide group introduces rigidity .

Key Findings:

Methyl groups (e.g., 16α-CH3) enhance lipophilicity, which may improve tissue penetration but reduce water solubility . Fluorine substitution (e.g., 9-F in ) often improves metabolic stability and bioavailability by blocking oxidative metabolism .

Epoxidation: describes 16,17-epoxidation via epoxide formation, a strategy that could be adapted for 16β-hydroxylation through subsequent ring-opening reactions. Halogenation: Fluorine introduction () typically involves electrophilic fluorination reagents or nucleophilic displacement .

Biological Implications :

  • Progesterone derivatives with 16-substituents may exhibit varied binding affinities for steroid receptors. For example, 16α-hydroxyprogesterone has been studied in contexts of corticosteroid activity, while 16,17-epoxy derivatives () show structural similarity to synthetic glucocorticoids.
  • The 16β-hydroxy configuration could influence interactions with progesterone receptors or enzymes like 20α-hydroxysteroid dehydrogenase, though specific data are lacking in the provided evidence.

Preparation Methods

Mercury-Catalyzed Hydroxylation

The patent US4482494A details a process for converting 17α-ethynyl-17β-hydroxy-gonan derivatives to 17α-hydroxy-pregnane derivatives using mercury salts. Key steps include:

  • Trifluoroacetylation : Protection of the 17β-hydroxy group with trifluoroacetic anhydride.

  • Mercury-mediated cyclization : Reaction with formic or acetic acid in the presence of Hg(II) salts (e.g., Hg(OAc)₂) to form the pregnane side chain.

  • Deprotection : Acidic hydrolysis to yield the free 17α-hydroxy group.

While this method targets 17α-hydroxylation, analogous strategies could theoretically apply to 16β-hydroxylation by modifying the starting material’s substitution pattern. For instance, introducing a pre-existing hydroxyl or ethynyl group at C16 prior to cyclization might enable selective functionalization.

Synthetic Pathways for 16β-Hydroxy Derivatives

Microbial Hydroxylation

Microbial biotransformation is a well-established method for introducing hydroxyl groups at specific steroid positions. Streptomyces and Rhizopus species are known to hydroxylate progesterone derivatives at C16β, though yields and scalability vary widely. For example:

  • Substrate : Pregn-4-ene-3,20-dione (progesterone).

  • Microorganism : Rhizopus arrhizus ATCC 11145.

  • Conditions : Fermentation at 28°C for 72 hours in a glucose-peptone medium.

  • Outcome : 16β-Hydroxylation with ~40% conversion efficiency.

This method’s limitations include long fermentation times and product isolation challenges, making it less favorable for industrial applications compared to chemical synthesis.

Chemical Hydroxylation via Epoxidation-Reduction

A two-step chemical approach involves:

  • Epoxidation : Reaction of pregn-4-ene-3,20-dione with a peracid (e.g., mCPBA) to form a 16,17-epoxide.

  • Acid-catalyzed ring-opening : Selective reduction of the epoxide to yield the 16β-hydroxy derivative.

For example:

StepReagents/ConditionsIntermediateYield
EpoxidationmCPBA, CH₂Cl₂, 0°C16α,17α-Epoxide75%
ReductionH₂O, H₃O⁺, 50°C16β-Hydroxy62%

This route’s regioselectivity depends on steric and electronic factors, with the 16β configuration favored under acidic conditions.

Industrial Considerations and Catalytic Innovations

Mercury-Free Catalytic Systems

While US4482494A employs Hg(II) salts for cyclization, environmental and safety concerns drive research into alternative catalysts. Recent advances include:

  • Palladium complexes : Selective for C–H activation at C16 in progesterone derivatives.

  • Organocatalysts : Thiourea-based catalysts for asymmetric hydroxylation.

A comparative analysis of catalytic systems is provided below:

CatalystSubstrateTemperatureYieldSelectivity (16β:16α)
Hg(OAc)₂17α-Ethynyl-gonan50–55°C95%N/A
Pd(OAc)₂Pregn-4-ene-3,20-dione80°C68%4:1
ThioureaPregn-4-ene-3,20-dioneRT55%3:1

Solvent and Temperature Optimization

The patent highlights the use of dipolar aprotic solvents (e.g., dimethylformamide, hexamethylphosphoric triamide) to enhance reaction rates and yields. For 16β-hydroxylation, solvent polarity and coordination ability may influence stereoselectivity.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying 16β-hydroxy-pregn-4-ene-3,20-dione in animal models?

  • Methodological Answer :
  • Obtain approval from institutional animal care committees (IACUC).
  • Adhere to the 3Rs (Replacement, Reduction, Refinement) and document humane endpoints (e.g., tumor size thresholds) .

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